Tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate is a chemical compound notable for its unique structural features and potential applications in various fields, particularly in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 262.35 g/mol. The compound is characterized by an isoindole core, which consists of a fused benzene and a five-membered nitrogen-containing ring. The presence of tert-butyl and methylamino groups enhances its solubility and reactivity, making it a valuable candidate for further research and application in synthetic organic chemistry .
This compound can be classified under isoindole derivatives, which are known for their diverse biological activities. It is typically sourced from chemical suppliers specializing in organic compounds, and its synthesis often involves multi-step organic reactions . The compound's classification as an isoindole derivative suggests potential pharmacological properties, which are currently being explored in various studies.
The synthesis of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate generally involves several key steps:
These methods highlight the complexity involved in synthesizing this compound while allowing for variations that can lead to different derivatives.
The molecular structure of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate can be represented as follows:
The compound's structure can be visualized using SMILES notation: CNCC1c2ccccc2CN1C(=O)OC(C)(C)C .
Tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate exhibits versatility in synthetic organic chemistry, participating in various chemical reactions:
These reactions underscore the compound's potential utility in synthesizing new derivatives with varied properties.
The mechanism of action for tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate is primarily based on its interactions with biological targets:
Understanding these interactions is crucial for elucidating how this compound may function therapeutically and identifying possible side effects.
The physical and chemical properties of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate include:
These properties are essential for determining the compound's behavior in various environments and its suitability for different applications .
Tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate has several potential applications:
The versatility of this compound makes it an attractive candidate for further exploration in various scientific fields .
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: